6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one
Description
The compound 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one class, a scaffold of significant interest in medicinal chemistry due to its structural versatility and biological relevance. Key features include:
- Position 2: A propan-2-ylidene group, which introduces a branched alkylidene moiety that may influence conformational stability and lipophilicity.
- Position 7: A (2-phenylmorpholin-4-yl)methyl substituent, combining a morpholine ring (polar, hydrogen-bond acceptor) with a phenyl group (aromatic, π-π interactions).
This structural combination suggests a balance between solubility and membrane permeability, critical for drug-like properties .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-propan-2-ylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C22H23NO4/c1-14(2)21-20(25)16-8-9-18(24)17(22(16)27-21)12-23-10-11-26-19(13-23)15-6-4-3-5-7-15/h3-9,19,24H,10-13H2,1-2H3 |
InChI Key |
UGMHFFMCEMNSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOC(C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Derivative: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the morpholine derivative.
Final Functionalization: The isopropylidene group is introduced through aldol condensation or similar reactions, often requiring specific catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at position 6 can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.
Substitution: The phenylmorpholine moiety can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing leaving groups.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the leaving group and nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Data
- SHELX programs () are widely used for structural determination of benzofuran-3(2H)-ones, ensuring accurate stereochemical assignments .
Biological Activity
6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- A benzofuran core, which is known for various biological activities.
- A morpholine moiety, which often contributes to the pharmacological properties of compounds.
- A propan-2-ylidene substituent that may influence its reactivity and interactions with biological targets.
The chemical formula can be represented as follows:
Antioxidant Activity
Research has indicated that derivatives of benzofuran exhibit significant antioxidant properties. The presence of the hydroxyl group at position 6 enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
Table 1: Comparison of Antioxidant Activity
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 6-hydroxy-benzofuran | 15 | |
| 6-hydroxy-7-methylbenzofuran | 12 | |
| 6-hydroxy-7-(2-phenylmorpholin) | 10 |
Anticancer Properties
Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against MCF-7 Breast Cancer Cells
In vitro studies demonstrated that this compound induces apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 was found to be approximately 25 µM, indicating a potent effect compared to standard chemotherapeutics.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and its antioxidant properties contribute to its neuroprotective effects.
Table 2: Neuroprotective Activity
| Model | Effect Observed | Reference |
|---|---|---|
| Mouse model of Alzheimer’s | Reduced amyloid plaque | |
| Parkinson’s disease model | Improved motor function |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress pathways.
- Modulation of Signaling Pathways : The compound potentially modulates pathways related to cell survival and apoptosis.
- Interaction with Receptors : It may act on specific receptors involved in neurotransmission and cellular signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
